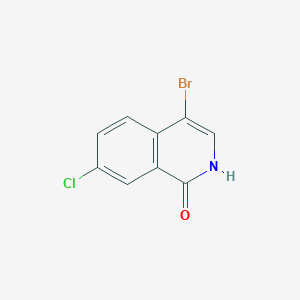

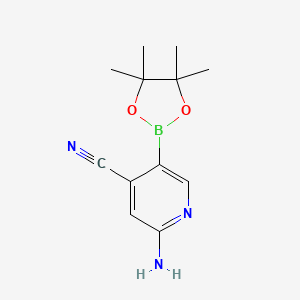

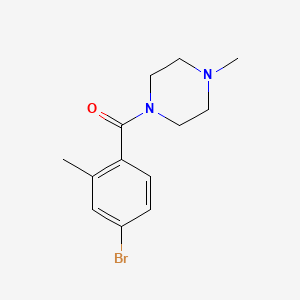

![molecular formula C7H15N3S B1526790 1-Azido-3-[(2-methylpropyl)sulfanyl]propane CAS No. 1249700-90-0](/img/structure/B1526790.png)

1-Azido-3-[(2-methylpropyl)sulfanyl]propane

Overview

Description

1-Azido-3-[(2-methylpropyl)sulfanyl]propane, also referred to as AZPP, is a small organic molecule that has a wide range of applications in scientific research. It is a versatile molecule that is used in a variety of processes, from synthesis to biochemical and physiological effects.

Scientific Research Applications

Wine Chemistry

- Research has demonstrated the identification and quantitative analysis of volatile sulfur compounds related to wine aroma, highlighting their influence on wine's sensory attributes. This includes the study of compounds with similar structures or functions that contribute to wine's complex flavor profile (Chen, Capone, & Jeffery, 2018).

Organic Synthesis and Catalysis

- Innovative methods for controlling neighboring group participation from thioacetals have been explored, enhancing the understanding of reaction mechanisms and product formation in organic synthesis (Gibson, Goodman, Farrugia, & Hartley, 2003).

- The use of sulfuric acid derivatives as recyclable catalysts for specific synthesis reactions has been investigated, showcasing the potential for more sustainable and efficient chemical processes (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Polymerization Processes

- Studies on the living radical polymerization of vinyl acetate in miniemulsion utilizing xanthate as the chain-transfer agent have contributed to the development of polymers with tailored properties for various applications (Simms, Davis, & Cunningham, 2005).

Battery Technology

- Research into the role of additives, such as propane sultone, for improved lithium-ion battery safety, has highlighted the importance of solvent decomposition suppression and the enhancement of electrochemical performances, contributing to the development of safer and more efficient batteries (Park, Nakamura, Lee, & Yoshio, 2009).

Corrosion Inhibition

- The efficacy of certain compounds as corrosion inhibitors for steel in acidic solutions has been evaluated, presenting potential applications in industrial corrosion protection (Ouchrif, Zegmout, Hammouti, Elkadiri, & Ramdani, 2005).

Materials Science

- Energetic azido esters have been synthesized and characterized for potential use in propellants and explosives, indicating the diverse applications of azido compounds in materials science (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).

properties

IUPAC Name |

1-(3-azidopropylsulfanyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3S/c1-7(2)6-11-5-3-4-9-10-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCASRBPJNPLSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3-[(2-methylpropyl)sulfanyl]propane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

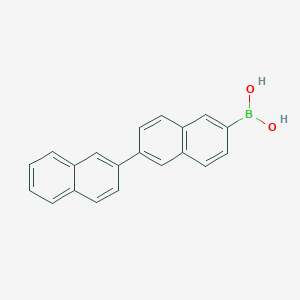

![Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B1526709.png)

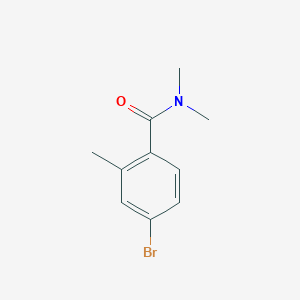

![tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate](/img/structure/B1526712.png)

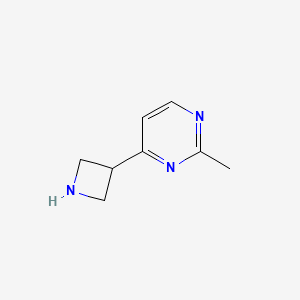

![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)